4-Chlorophthalazine-6-carboxylic acid
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Overview
Description
4-Chlorophthalazine-6-carboxylic acid is an organic compound characterized by the presence of a carboxylic acid group attached to a phthalazine ring, which is further substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophthalazine-6-carboxylic acid typically involves the chlorination of phthalazine followed by carboxylation. One common method includes the reaction of phthalazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by the carboxylation of the resulting 4-chlorophthalazine using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-6-carboxylic acid derivatives, while reduction can produce 4-chlorophthalazine-6-methanol .
Scientific Research Applications
4-Chlorophthalazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chlorophthalazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the chlorine atom may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-6-carboxylic acid: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-Bromophthalazine-6-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its chemical properties and reactivity.
4-Chlorophthalic acid: Contains a similar chlorine substitution but lacks the phthalazine ring, leading to different applications and reactivity .
Uniqueness
4-Chlorophthalazine-6-carboxylic acid is unique due to the combination of the phthalazine ring, chlorine substitution, and carboxylic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-chlorophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-3-5(9(13)14)1-2-6(7)4-11-12-8/h1-4H,(H,13,14) |
InChI Key |
HRUIKNHOUBVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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